molecular formula C11H12F2O3 B7847221 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847221
M. Wt: 230.21 g/mol
InChI Key: HRHNUKPMDXOGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane (CAS: 1178372-90-1) is a fluorinated cyclic ether characterized by a 1,3-dioxolane core linked to a phenoxyethyl side chain substituted with fluorine atoms at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₂F₂O₃, with a molar mass of 230.21 g/mol . The dioxolane ring confers moderate polarity and ring strain, while the difluorophenoxy group enhances electronegativity, influencing solubility and reactivity.

Properties

IUPAC Name

2-[2-(3,4-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHNUKPMDXOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,4-difluorophenol with ethylene oxide to form 2-(3,4-difluorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols .

Scientific Research Applications

G-Protein Coupled Receptor (GPCR) Agonism

Research indicates that 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane acts as an agonist for certain GPCRs. Specifically, it has shown significant activity on the TGR5 receptor, which is involved in metabolic regulation. In vitro studies demonstrated that the compound exhibits full agonist activity with an efficacy greater than 80% compared to lithocholic acid .

Table 1: In Vitro Activity of this compound

CompoundReceptor TypeEC50 (nM)Efficacy (%)
This compoundhTGR54300 [3800-4900]>80
This compoundmTGR5180 [150-220]>80

Therapeutic Potential in Metabolic Disorders

The compound's role as a TGR5 agonist suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes. By activating TGR5, the compound may enhance energy expenditure and improve insulin sensitivity.

Case Study:
A study conducted on murine models indicated that administration of the compound resulted in improved glucose tolerance and increased energy expenditure compared to control groups . The findings suggest that this compound could be a candidate for further development in anti-diabetic therapies.

Neuropharmacology

In neuropharmacological contexts, the compound has been explored for its effects on dopaminergic signaling pathways. Its structural modifications have been linked to biased signaling towards G-protein pathways over β-arrestin recruitment, which may reduce desensitization effects commonly seen with traditional dopaminergic drugs .

Table 2: Biased Signaling Profiles

CompoundSignaling PathwayEC50 (nM) G-proteinEC50 (nM) β-arrestin
This compoundG-protein1.29209
Control CompoundG-protein10.050

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, altering their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Key Structural Insights :

  • Fluorine Position : The 3,4-difluoro isomer exhibits higher electrophilicity compared to 2,6-difluoro derivatives due to reduced steric hindrance .
  • Halogen Effects : Bromine substitution (e.g., in 1443322-55-1) increases lipophilicity, making the compound more suitable for hydrophobic interactions in drug design .

Physicochemical Properties

Property This compound 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane
LogP (Predicted) 1.8 1.7 1.9
Water Solubility (mg/mL) ~2.5 ~1.8 ~3.0
Melting Point (°C) Not reported Not reported Not reported

The 2,4-difluoro isomer exhibits higher water solubility due to asymmetric fluorine distribution, enhancing dipole interactions .

Biological Activity

The compound 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 862416-33-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's difluorophenyl group enhances its binding affinity to molecular targets, which can modulate various biological pathways leading to significant pharmacological effects .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Cell Proliferation Inhibition : A related compound showed effective inhibition of cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines.
  • Case Study : In a study involving various cancer cell lines (MCF-7, HCT-116), the compound displayed IC50 values ranging from 2.29 to 12.41 μM, indicating significant cytotoxicity against these cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Spectrum of Activity : It has shown effectiveness against a range of pathogens including E. faecalis, P. aeruginosa, and K. pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 values: 2.29 - 12.41 μM
AntimicrobialMIC: 40 - 50 µg/mL against various pathogens
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells.
    • Results indicated a significant increase in LDH levels post-treatment, suggesting cytotoxic effects and induction of apoptosis.
  • Antimicrobial Study :
    • Tested against P. aeruginosa, the compound inhibited T3SS-mediated secretion without affecting bacterial growth rates.
    • This selectivity suggests potential for development as an antimicrobial agent targeting specific bacterial mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.